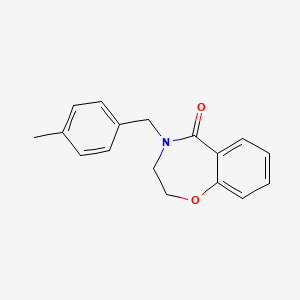![molecular formula C22H21N5O4 B2503247 7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396673-56-5](/img/structure/B2503247.png)
7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a derivative of pyrimido[4,5-d]pyrimidine, which is a bicyclic heteroaromatic molecule. The structure of this compound suggests that it could be a potential inhibitor of tyrosine kinase activity, specifically targeting the epidermal growth factor receptor (EGFR). The presence of a 3,4-dimethoxyphenyl group and a phenyl group in its structure may contribute to its activity and selectivity towards EGFR.
Synthesis Analysis
The synthesis of related pyrimido[4,5-d]pyrimidine derivatives has been reported in the literature. For instance, the synthesis of 7-aminopyrido[4,3-d]pyrimidines with aromatic side chains at the 4-position has been described, and these compounds have been identified as a new class of inhibitors of the tyrosine kinase activity of EGFR . Another study reports the green synthesis of polyfunctionalized 7-amino-5-(4-aroyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives through a one-pot three-component reaction . These methods could potentially be adapted for the synthesis of 7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidine derivatives is crucial for their activity as tyrosine kinase inhibitors. Structure-activity relationships (SARs) have been explored, revealing that certain substitutions on the aromatic side chains can significantly affect potency. For example, in the phenylamino series, 3-substituted derivatives were found to be more potent than 2- and 4-substituted analogues, with electron-withdrawing groups enhancing activity . These findings could be relevant for the optimization of the molecular structure of 7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione for better EGFR inhibitory activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimido[4,5-d]pyrimidine derivatives typically include the formation of the bicyclic ring system and the introduction of various functional groups. The one-pot three-component reaction described for the synthesis of related compounds suggests that similar methodologies could be employed for the synthesis of 7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, potentially involving the condensation of appropriate precursors.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione are not detailed in the provided papers, the properties of similar compounds can be inferred. Pyrimido[4,5-d]pyrimidine derivatives are likely to exhibit moderate to good solubility in polar organic solvents, and their stability could be influenced by the nature of the substituents on the aromatic rings. The presence of electron-donating methoxy groups in the compound of interest may affect its electronic properties and, consequently, its interaction with the target receptor .
Scientific Research Applications
Synthetic Pathways and Chemical Reactions
- Regioselective Amination : A study detailed the regioselective amination of condensed pyrimidines, leading to 7-amino derivatives, showcasing a foundational chemical reaction relevant to modifying pyrimido[4,5-d]pyrimidine structures for further applications (Gulevskaya et al., 1994).
- Three-Component Condensation : Research highlighted the synthesis of new pyrido[2,3-d]pyrimidine derivatives through a three-component condensation, indicating the versatility of these compounds in creating heterocyclic structures with potential biological activities (Komkov et al., 2006).
Optical and Nonlinear Optical (NLO) Properties
- Optical Applications : A study on pyrimidine-based bis-uracil derivatives explored their potential in optical and NLO device fabrications, suggesting the suitability of pyrimido[4,5-d]pyrimidine derivatives for advanced materials science applications (Mohan et al., 2020).
Drug Discovery and Biological Activity
- Antimicrobial Activity : Synthesis and preliminary evaluation of Schiff Bases of Pyrido[1,2-a]Pyrimidine derivatives with certain amino acids demonstrated variable antibacterial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Alwan et al., 2014).
- Anti-Inflammatory and Analgesic Agents : Research into benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory properties, indicating their potential as pharmaceuticals (Abu‐Hashem et al., 2020).
properties
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)ethylamino]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-13(14-9-10-17(30-2)18(11-14)31-3)24-21-23-12-16-19(25-21)26-22(29)27(20(16)28)15-7-5-4-6-8-15/h4-13H,1-3H3,(H2,23,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBZKQZPBXXOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)
![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)
![2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2503167.png)
![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)
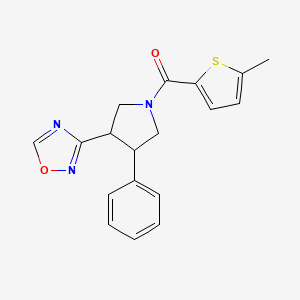
![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)
![N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503171.png)
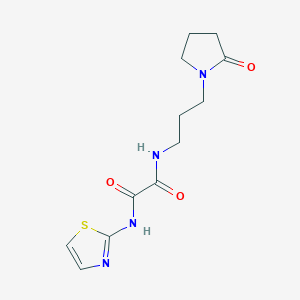
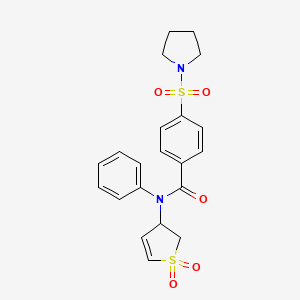

![1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2503178.png)
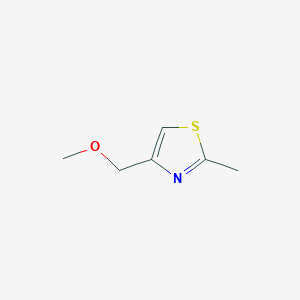
![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)
